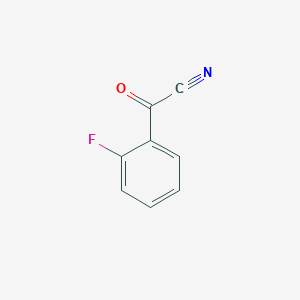

2-Fluorobenzoyl cyanide

概要

説明

2-Fluorobenzoyl cyanide is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss related fluorinated aromatic compounds that have potential applications in medical imaging and cancer treatment. For instance, fluorinated 2-arylbenzothiazoles have shown potent and selective inhibitory activity against various cancer cell lines and are being explored as novel probes for positron emission tomography (PET) imaging in cancers . Similarly, the synthesis of 2-([4-18F]fluorophenyl)benzimidazole has been reported, which could serve as a building block for endogenous and pharmaceutical compounds . These studies highlight the significance of fluorinated compounds in the development of diagnostic and therapeutic agents.

Synthesis Analysis

The synthesis of related fluorinated compounds involves several steps, including cyclization reactions and radiolabeling. For example, the preparation of 4-fluorinated 2-arylbenzothiazoles was achieved by modifying Jacobson thioanilide radical cyclization chemistry, followed by hydrogenolytic cleavage to provide precursors for radiolabeling . Another study reported the microwave-assisted cyclocondensation of 1,2-diaminobenzene with radiolabelled [4-18F]fluorobenzoic acid to rapidly produce phenylbenzimidazole . These methods demonstrate the complexity and innovation in synthesizing fluorinated compounds for medical applications.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their biological activity and interaction with biological targets. X-ray crystallographic studies have been used to confirm the structure of synthesized compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, revealing intramolecular hydrogen bonds and intermolecular interactions that govern crystal packing . These structural elucidations are essential for understanding the properties and potential uses of these compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of fluorinated compounds are diverse and often require specific conditions to achieve the desired products. For instance, the synthesis of 2-Fluorobenzoylthiourea involves the reaction of 2-amino pyridine with 2-fluorobenzoyl isosulfocyanic ester, which is obtained from 2-fluorocarboxylic acid through acylchloration and acylation . The reaction conditions and influential factors are carefully optimized to maximize yield and ensure the correct structure of the product.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which can significantly affect the compound's reactivity, stability, and biological activity. The papers provided do not directly discuss the properties of 2-Fluorobenzoyl cyanide, but they do provide insights into the properties of related fluorinated compounds. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against certain cancer cell lines, indicating their potential as antitumor agents . The presence of fluorine can also affect the induction of enzymes like cytochrome P450 CYP1A1, which is crucial for the antitumor specificity of benzothiazoles .

科学的研究の応用

Fluorogenic Chemosensors for Cyanide Detection

- Benzothiazole-Based Fluorogenic Sensors : Researchers developed a highly selective and sensitive sensor for the fluorescence detection of cyanide (CN−) ions, which can disrupt internal charge transfer, leading to significant spectral changes. This sensor has applications in monitoring environmental water samples and living cells (Jothi et al., 2022).

- Tetrabenzofluorene Fluorophore : A fluorophore designed for turn-on fluorescent sensing of cyanide exhibited solvatofluorochromism and solid-state light emission, making it useful for detecting cyanide ions (Kimura et al., 2017).

- 1,3-Dihydroisobenzofuran Skeleton-Based Probes : These probes are designed for "turn-on" fluorescent detection of cyanide in various solvents, showing significant fluorescence enhancement upon cyanide detection (Shang et al., 2016).

Detection and Monitoring Applications

- Cysteine Detection Indicating Mitochondrial Oxidative Stress : A near-infrared fluorescent probe using p-nitrobenzoyl, sensitive to cysteine over other compounds, indicated oxidative stress in mitochondria, demonstrating the potential for clinical applications (Yin et al., 2015).

- Spectrofluorimetry in Water Samples : The fluorogenic probe 3-(4-fluorobenzoyl)-2-quinolinecarboxaldehyde has been utilized for the determination of aliphatic amines in water samples, indicating its relevance in environmental analysis (Zhang et al., 2008).

Additional Research and Applications

- Dicyanovinyl-Substituted Pyrazoles as Chemosensors : These compounds have been developed for selective recognition of cyanide, demonstrating high selectivity and sensitivity in various testing environments (Orrego-Hernández & Portilla, 2017).

- Dibenzothiophene-Based Chemosensors : These materials serve as efficient turn-off fluorescent sensors for cyanide ion detection in solutions, important for environmental monitoring and safety (Zou et al., 2021).

作用機序

Target of Action

2-Fluorobenzoyl cyanide is a highly reactive and toxic compound that belongs to the family of benzoyl cyanide derivatives

Mode of Action

This inhibition prevents cells from using oxygen, leading to rapid cell death .

Biochemical Pathways

Cyanide affects the mitochondrial electron transport chain, specifically binding to the a3 portion (complex IV) of cytochrome oxidase . This binding prevents the normal use of oxygen in cellular respiration, leading to a decrease in ATP production and causing cellular hypoxia .

Pharmacokinetics

The half-life of cyanide varies depending on the animal model, ranging from 26.9 minutes in swine to 1510 minutes in rats .

Result of Action

The result of 2-Fluorobenzoyl cyanide’s action is cellular hypoxia and cytotoxic anoxia, which can lead to rapid cell death

Safety and Hazards

2-Fluorobenzoyl cyanide is a highly reactive and toxic compound. It is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life .

特性

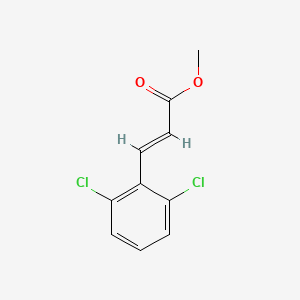

IUPAC Name |

2-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90519454 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluorobenzoyl cyanide | |

CAS RN |

80277-41-4 | |

| Record name | 2-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)